molecular formula C10H14N2O4 B2615160 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856020-23-9

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2615160
CAS No.: 1856020-23-9
M. Wt: 226.232
InChI Key: UWWQIAPUAXKPFI-UHFFFAOYSA-N
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Description

3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole-based carboxylic acid derivative characterized by a 1H-pyrazole ring substituted with an ethoxycarbonyl group at position 3 and a methyl group on the propanoic acid chain. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol (calculated from ). This compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued .

Properties

IUPAC Name

3-(3-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-16-10(15)8-4-5-12(11-8)6-7(2)9(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWQIAPUAXKPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the reaction of ethyl 3-aminocrotonate with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and methylpropanoic acid groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibits a variety of biological activities:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results suggest its potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in clinical settings .

Anticancer Activity

Preliminary studies indicate that the compound may also have anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The mechanisms may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth.

Case Studies

Several case studies highlight the efficacy of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in practical applications:

  • Study on Antimicrobial Efficacy : A study conducted by Aziz-ur-Rehman et al. reported the synthesis and biological evaluation of various pyrazole derivatives, including this compound, showcasing its effectiveness against multiple pathogens .
  • Anticancer Research : A recent investigation into novel pyrazole derivatives found that compounds similar to 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibited promising results in inhibiting cancer cell growth, particularly in breast and lung cancer models .

Mechanism of Action

The mechanism of action of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Nitro groups : Introduce strong electron-withdrawing effects, lowering pKa and increasing reactivity in nucleophilic substitutions .
  • Halogen substituents : Bromo and difluoromethyl groups () enhance molecular weight and may influence pharmacokinetics via halogen bonding .

Physicochemical Properties

Property Target Compound 4-Ethoxycarbonyl-3-nitro Analog 4-Bromo-5-difluoromethyl Analog
Molecular Weight 238.24 g/mol 271.23 g/mol 283.07 g/mol
pKa ~3.0 (estimated) 3.05 Not reported
Solubility Moderate (carboxylic acid group) Lower (nitro group reduces polarity) Low (halogenated)
Thermal Stability Stable below 200°C Decomposes at 444°C Likely stable due to halogenation

Biological Activity

3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a heterocyclic compound featuring a pyrazole ring, which has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H13N3O3C_9H_{13}N_3O_3 and its IUPAC name, which reflects its structural components. The presence of the ethoxycarbonyl group in the pyrazole ring significantly influences its reactivity and biological activity.

The biological activity of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Modulation of Signaling Pathways : The compound may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains through mechanisms involving cell wall disruption and metabolic interference .

Antioxidant Activity

The antioxidant potential of this compound has been investigated through assays measuring free radical scavenging activity. Compounds with similar structures have demonstrated the ability to reduce oxidative stress markers, suggesting a protective role against cellular damage .

Anti-inflammatory Effects

Preliminary studies suggest that 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid may possess anti-inflammatory properties. This could be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antioxidant Assessment : In vitro assays demonstrated that similar compounds exhibited high antioxidant activity measured by DPPH radical scavenging assays, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Comparative Analysis

CompoundAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acidModerateHighModerate
[4-(Ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acidHighModerateLow
[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]acetic acidLowHighModerate

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